molecular formula C12H5Cl3FN3 B11506815 2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile

2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile

Cat. No.: B11506815
M. Wt: 316.5 g/mol
InChI Key: CSGUZMMNSFWJKD-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of chlorinated pyridines This compound is characterized by the presence of three chlorine atoms, a fluorophenyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2,4,5-trichloropyridine with 3-fluoroaniline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloropyridine: Another chlorinated pyridine with similar reactivity.

    3,5-Dichloro-2-arylpyridines: Compounds with similar substitution patterns.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: A fluorinated pyridine with comparable properties.

Uniqueness

2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile is unique due to the combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

Molecular Formula

C12H5Cl3FN3

Molecular Weight

316.5 g/mol

IUPAC Name

2,4,5-trichloro-6-(3-fluoroanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C12H5Cl3FN3/c13-9-8(5-17)11(15)19-12(10(9)14)18-7-3-1-2-6(16)4-7/h1-4H,(H,18,19)

InChI Key

CSGUZMMNSFWJKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl

Origin of Product

United States

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